Adrenocorticotropic hormone (ACTH) (1-17) TFA, also referred to as α1-17-ACTH TFA, is a peptide derived from the larger adrenocorticotropic hormone. This compound is significant in the field of biochemistry and pharmacology due to its role as a potent agonist for the melanocortin receptors, particularly the melanocortin 1 receptor. It is synthesized as a truncated form of ACTH, which retains essential biological activities while exhibiting a reduced size.
ACTH (1-17) TFA is synthesized from the full-length ACTH, which is produced in the anterior pituitary gland. The classification of this compound falls under peptide hormones and melanocortin receptor agonists. It has been shown to have a high affinity for melanocortin receptors, particularly the melanocortin 1 receptor, with a binding affinity (Ki) of approximately 0.21 nM .
The synthesis of ACTH (1-17) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group during peptide assembly.
The molecular structure of ACTH (1-17) consists of 17 amino acids, with its sequence being critical for receptor binding and biological activity. The specific arrangement of these amino acids contributes to its three-dimensional conformation, which is essential for interaction with melanocortin receptors.
The molecular formula of ACTH (1-17) TFA can be represented as C_78H_103N_19O_19S, indicating its complex structure comprising carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
ACTH (1-17) can participate in various biochemical reactions primarily involving receptor binding and activation. Upon binding to the melanocortin 1 receptor, it triggers downstream signaling pathways that lead to physiological responses such as increased pigmentation and anti-inflammatory effects.
The interaction with melanocortin receptors involves conformational changes in both the peptide and the receptor, leading to G-protein coupling and subsequent activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels within cells.
The mechanism of action for ACTH (1-17) involves its binding to specific melanocortin receptors on target cells. This binding results in:
Research indicates that ACTH (1-17) effectively stimulates cAMP production in cells expressing melanocortin receptors .
ACTH (1-17) TFA appears as a white to off-white powder with solubility in water and other polar solvents. Its stability can be influenced by factors such as pH and temperature.
The compound exhibits properties typical of peptides, including sensitivity to proteolytic enzymes and potential for aggregation under certain conditions. Its stability can be enhanced through modifications such as acetylation or amidation at terminal ends.
ACTH (1-17) TFA has several scientific applications:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7